molecular formula C12H22N2O4 B1391853 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid CAS No. 666853-16-3

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Cat. No.: B1391853
CAS No.: 666853-16-3
M. Wt: 258.31 g/mol
InChI Key: DTPBLKDYIFKPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Biochemical Analysis

Biochemical Properties

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with various enzymes and proteins, primarily through its amine group, which can form stable carbamate linkages. These interactions are crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a protecting group in peptide synthesis. By protecting the amine group, it prevents premature reactions that could interfere with the synthesis process. This compound can influence cell signaling pathways and gene expression indirectly by enabling the synthesis of peptides and proteins with high specificity and purity . Additionally, its presence in cellular environments can affect cellular metabolism by altering the availability of free amines for biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. The Boc group is added to the amine via a nucleophilic addition-elimination mechanism, forming a stable carbamate intermediate . This intermediate can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid, to release the free amine and the tert-butyl carbocation . This mechanism is widely used in peptide synthesis to protect amine groups during various chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions . Over time, the compound may degrade if exposed to strong acids or prolonged heating, which can affect its efficacy as a protecting group. Long-term studies have shown that the compound maintains its protective properties in vitro, allowing for the successful synthesis of peptides and proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the tert-butyl carbocation, which can be toxic to cells . Threshold effects have been observed, where the protective benefits of the compound are maximized at optimal dosages, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and proteins. The compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group to release the free amine . This interaction is essential for the controlled synthesis of peptides, allowing for the precise modification of amino acid sequences .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by the presence of the Boc group, which can affect its solubility and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these compartments are influenced by the stability of the Boc group and its ability to protect amine groups from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid typically involves the following steps:

  • Protection of the Amine Group: : The amine group on the piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

  • Methylation: : The piperazine ring is methylated using a suitable methylating agent like methyl iodide (CH3I) to introduce the methyl group at the 2-position.

  • Acetylation: : The resulting compound is then acetylated using acetic anhydride (Ac2O) to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous flow systems to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have applications in different fields such as pharmaceuticals and materials science.

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological systems and processes, particularly those involving piperazine derivatives.

  • Industry: : The compound can be used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid can be compared with other similar compounds, such as:

  • 2-(4-(Benzylcarbonyl)-2-methylpiperazin-1-yl)acetic acid

  • 2-(4-(Methoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid

  • 2-(4-(Ethoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid

These compounds differ in the nature of the protecting group and the substituents on the piperazine ring, which can lead to differences in their chemical properties and applications.

Properties

IUPAC Name

2-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBLKDYIFKPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678175
Record name [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666853-16-3
Record name [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.